molecular formula C29H38ClN5O2 B610462 Integrin Antagonist 1 hydrochloride

Integrin Antagonist 1 hydrochloride

Katalognummer: B610462
Molekulargewicht: 524.1 g/mol
InChI-Schlüssel: GCZLVFRSWWTRPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK3008348 ist ein potenter und selektiver niedermolekularer Wirkstoff, der als erster inhalierter Inhibitor des Integrins αvβ6 entwickelt wurde. Er wird hauptsächlich zur Behandlung der idiopathischen pulmonalen Fibrose (IPF) untersucht, einer chronischen und progredienten Lungenerkrankung, die durch eine Fibrose des Lungengewebes gekennzeichnet ist .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für GSK3008348 sind in der öffentlich zugänglichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung über Vernebelung verabreicht wird, was darauf hindeutet, dass ihre Formulierung für die Inhalation ausgelegt ist .

Analyse Chemischer Reaktionen

GSK3008348 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit dem Integrin αvβ6 betreffen. Die Verbindung zeigt eine Rezeptor-Dissoziationshalbwertszeit von etwa 9 Stunden und induziert eine schnelle Internalisierung von αvβ6, gefolgt von einer langsamen Rückkehr des Integrins an die Zelloberfläche . Die in diesen Reaktionen verwendeten spezifischen Reagenzien und Bedingungen werden in der verfügbaren Literatur nicht explizit beschrieben.

Wissenschaftliche Forschungsanwendungen

Idiopathic Pulmonary Fibrosis (IPF) Treatment

Integrin Antagonist 1 hydrochloride is primarily investigated for its potential in treating IPF. Preclinical studies indicate that it effectively reduces lung fibrosis by inhibiting TGF-β activation. The compound has shown promising results in animal models, demonstrating reduced collagen deposition and improved lung function .

Cancer Therapeutics

Integrin antagonists have been explored for their role in cancer therapy, particularly in inhibiting tumor growth and metastasis. For instance, studies on glioblastoma cells have shown that integrin antagonists can induce anoikis (a form of programmed cell death) and inhibit cell migration by disrupting focal adhesion kinase (FAK) signaling pathways . This suggests potential applications in reducing malignancy in various cancers.

Inflammatory Diseases

This compound may also have applications in treating inflammatory conditions like Crohn's disease. Anti-integrin therapies can modulate inflammation by preventing leukocyte migration into inflamed tissues, thus offering an alternative treatment pathway for patients who are refractory to traditional therapies .

Table 1: Summary of Key Studies on this compound

Study ReferenceDisease/ConditionFindings
Idiopathic Pulmonary FibrosisSignificant reduction in collagen deposition and improved lung function in preclinical models.
GlioblastomaInduced anoikis and reduced cell migration through FAK pathway modulation.
Crohn's DiseaseEffective in reducing inflammation and improving patient outcomes compared to traditional therapies.

Wirkmechanismus

GSK3008348 exerts its effects by selectively binding to the integrin αvβ6 with high affinity. This binding inhibits the activation of TGFβ, a cytokine that promotes collagen production and fibrosis. By reducing TGFβ activation, GSK3008348 aims to halt or slow the progression of fibrosis in the lungs of patients with idiopathic pulmonary fibrosis .

Biologische Aktivität

Integrin antagonists have emerged as significant therapeutic agents in the treatment of various inflammatory and cancer-related conditions. Integrin Antagonist 1 hydrochloride specifically targets integrins, which are crucial for cell adhesion and signaling. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Integrins

Integrins are heterodimeric cell-surface receptors that mediate cell-extracellular matrix (ECM) interactions and play essential roles in various biological processes, including cell migration, proliferation, and survival. The α4β1 integrin, a specific target for this compound, is particularly involved in leukocyte adhesion and migration, making it a critical player in inflammatory responses and cancer metastasis .

This compound functions by inhibiting the binding of integrins to their ligands, thereby blocking downstream signaling pathways that promote cell adhesion and migration. This inhibition can lead to reduced inflammation and tumor progression. The compound has shown potency in preventing the interaction between α4β1 integrin and its ligands such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell adhesion and migration in various cancer cell lines. For instance, one study reported that the compound induced anoikis (a form of programmed cell death) in glioma stem cells by disrupting integrin-mediated signaling pathways . The half-maximal inhibitory concentration (IC50) values for α4β1 antagonism have been reported in the low nanomolar range, indicating high potency .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Multiple Sclerosis : In animal models of multiple sclerosis, treatment with this compound resulted in decreased leukocyte infiltration into the central nervous system (CNS), leading to reduced neuroinflammation and improved clinical outcomes .
  • Cancer Metastasis : In xenograft models of cancer metastasis, administration of this compound significantly inhibited tumor growth and metastasis to distant organs by blocking the α4β1 integrin-mediated interactions necessary for cancer cell dissemination .

Comparative Efficacy

The efficacy of this compound can be compared with other integrin antagonists currently in clinical use or development. Below is a summary table comparing key characteristics:

Compound NameTarget IntegrinIC50 (nM)IndicationsStatus
Integrin Antagonist 1 HClα4β1<10Inflammatory diseases, CancerPreclinical
Vedolizumabα4β7~0.5Inflammatory bowel diseaseApproved
Natalizumabα4~0.2Multiple sclerosisApproved
Cilengitideαvβ3~10CancerClinical trials

Future Directions

The ongoing research into integrin antagonists suggests promising avenues for enhancing their therapeutic profiles. Modifications to improve bioavailability and selectivity are being explored through peptidomimetic analogues and hybrid peptides that could offer more effective treatments with fewer side effects . Moreover, understanding the structural basis for integrin-antagonist interactions will aid in designing next-generation therapeutics that can selectively target specific integrins involved in disease processes.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the mechanism of Integrin Antagonist 1 hydrochloride in angiogenesis inhibition?

  • Methodological Answer : In vitro models such as human umbilical vein endothelial cell (HUVEC) tubule formation assays can assess anti-angiogenic effects. In vivo models like the chick chorioallantoic membrane (CAM) assay are validated for quantifying angiogenesis inhibition. These models allow direct observation of vascular sprouting and regression . Additionally, cell adhesion assays using fibronectin-coated plates can evaluate integrin-mediated interactions .

Q. What biochemical assays are critical for confirming antagonistic activity of this compound on α4β1 integrin?

  • Methodological Answer : Use competitive ELISA with labeled ligands (e.g., VCAM-1 or fibronectin) to measure displacement efficiency. Flow cytometry with α4β1-specific antibodies can quantify receptor occupancy. Functional validation via inhibition of cell adhesion to ligand-coated surfaces is essential, with IC50 values calculated using non-linear regression .

Q. How should researchers validate the specificity of this compound against off-target integrin subtypes?

  • Methodological Answer : Perform selectivity panels using recombinant integrin subtypes (e.g., αvβ3, α5β1) in parallel binding assays. siRNA-mediated knockdown of α4β1 in cell lines can confirm on-target effects. Cross-reactivity studies in integrin-null cells (e.g., β1-deficient models) further ensure specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data for this compound across assay platforms?

  • Methodological Answer : Standardize buffer conditions (pH, divalent cations) to mimic physiological states. Use orthogonal methods like surface plasmon resonance (SPR) for kinetic analysis and cell-based functional assays (e.g., adhesion inhibition) to cross-validate affinity measurements. Include internal controls such as Tirofiban hydrochloride (a well-characterized integrin antagonist) to calibrate assays .

Q. What statistical considerations are critical for designing dose-response studies to ensure robust IC50 determination?

  • Methodological Answer : Employ a minimum of three independent replicates per dose to account for biological variability. Use non-linear regression models (e.g., Hill equation) with goodness-of-fit metrics (R², residual analysis). Address plate-to-plate variability via normalization to positive/negative controls. Power analysis should guide sample size to achieve ≥80% statistical power .

Q. What methodological approaches are recommended for analyzing the PK-PD relationship of this compound in preclinical models?

  • Methodological Answer : Conduct serial blood sampling in rodent models to measure plasma pharmacokinetics (Cmax, AUC) alongside pharmacodynamic biomarkers (e.g., integrin occupancy via flow cytometry). Compartmental modeling links exposure to effect, while ex vivo receptor saturation assays validate target engagement. For translational relevance, correlate findings with in vitro EC50 values .

Q. How can researchers address variability in sediment sampling when studying this compound in hyporheic environments?

  • Methodological Answer : Standardize sediment volume measurements using porosity calculations and flow pattern analysis. Combine BR (Bou-Rouch) and VP (vacuum-pump) sampling techniques to capture diverse sediment fractions. Control for spatial heterogeneity by stratifying sampling sites based on hydrodynamic zones .

Q. Data Interpretation & Reporting

Q. How should contradictory results between in vitro and in vivo efficacy studies be analyzed?

  • Methodological Answer : Investigate bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS pharmacokinetic profiling. Assess tissue penetration via autoradiography or mass spectrometry imaging. Validate in vitro-in vivo correlations (IVIVC) using compartmental modeling .

Q. What protocols ensure reproducibility when reporting the synthesis and characterization of this compound?

  • Methodological Answer : Follow IUPAC guidelines for compound nomenclature and characterization (e.g., NMR, HPLC purity ≥95%). Provide detailed synthetic procedures, including reaction stoichiometry, solvent systems, and purification steps. Deposit spectral data in public repositories (e.g., PubChem) for independent verification .

Q. How can researchers ethically incorporate secondary data into studies on this compound?

  • Methodological Answer :
    Use databases like ChEMBL or BindingDB to source affinity data, but apply original statistical frameworks (e.g., meta-analysis, Bayesian modeling) to derive novel conclusions. Clearly demarcate primary vs. secondary data in methods sections and validate key findings with in-house experiments .

Eigenschaften

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZLVFRSWWTRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride
Integrin Antagonist 1 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.